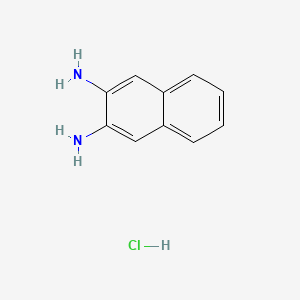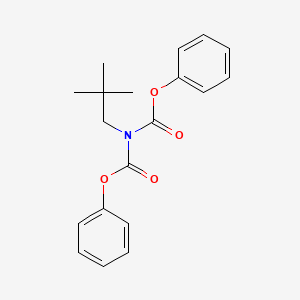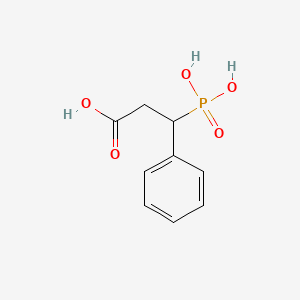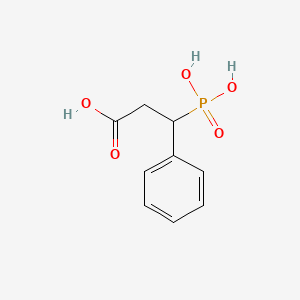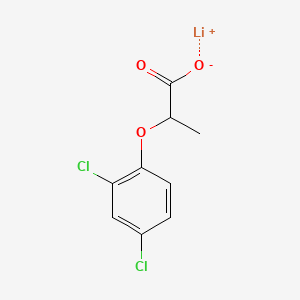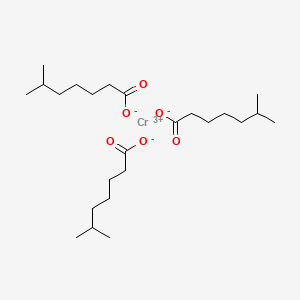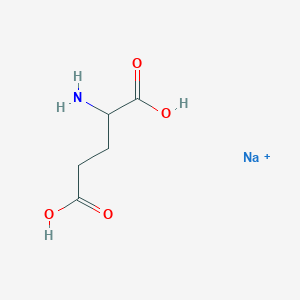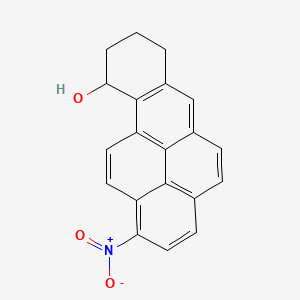
7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol is a polycyclic aromatic hydrocarbon derivative. It is a substituted benzopyrene, known for its complex structure and potential applications in various scientific fields. This compound is of interest due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol typically involves multi-step organic reactions. One common method includes the bromination of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol using N-bromosaccharin . The reaction conditions often require specific solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing automated systems to control reaction parameters. The use of high-performance liquid chromatography (HPLC) and other purification techniques is common to achieve the required quality for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Aplicaciones Científicas De Investigación
7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential mutagenic and carcinogenic properties, as it can form DNA adducts.
Medicine: Investigated for its role in drug development and as a model compound for studying the effects of polycyclic aromatic hydrocarbons on human health.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol involves its activation by hepatic cytosol into electrophilic sulfuric acid esters . These esters can form covalent DNA adducts, leading to mutations and potential carcinogenic effects. The molecular targets include DNA, where the compound binds and induces structural changes that can result in mutagenesis.
Comparación Con Compuestos Similares
Similar Compounds
- 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol
- Benzo[a]pyrene
- 7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene
Uniqueness
7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol is unique due to the presence of both a nitro group and a hydroxyl group on the polycyclic aromatic framework. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its electrophilic nature, making it more reactive in certain chemical and biological processes.
Propiedades
Número CAS |
190841-37-3 |
|---|---|
Fórmula molecular |
C20H15NO3 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-10-ol |
InChI |
InChI=1S/C20H15NO3/c22-17-3-1-2-12-10-13-5-4-11-6-9-16(21(23)24)14-7-8-15(18(12)17)20(13)19(11)14/h4-10,17,22H,1-3H2 |
Clave InChI |
IEUWSZYKPDLQGD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C=C3C=CC4=C5C3=C2C=CC5=C(C=C4)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



